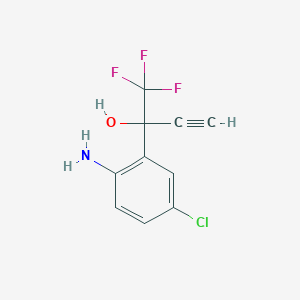
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol is a chemical compound characterized by the presence of an amino group, a chlorine atom, and a trifluoromethyl group attached to a butynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol typically involves the reaction of 2-amino-5-chlorophenyl derivatives with trifluoromethylated alkynes under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the butynol structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the amino and chlorine groups facilitate specific interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: Shares the amino and chlorine groups but lacks the trifluoromethyl and butynol structure.
2-Amino-5-chlorophenyl)(2-chlorophenyl)methanol: Contains similar functional groups but differs in the overall structure and properties.
Uniqueness
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high stability and specific molecular interactions.
Properties
Molecular Formula |
C10H7ClF3NO |
|---|---|
Molecular Weight |
249.61 g/mol |
IUPAC Name |
2-(2-amino-5-chlorophenyl)-1,1,1-trifluorobut-3-yn-2-ol |
InChI |
InChI=1S/C10H7ClF3NO/c1-2-9(16,10(12,13)14)7-5-6(11)3-4-8(7)15/h1,3-5,16H,15H2 |
InChI Key |
SENLZSXKQUSKOS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=C(C=CC(=C1)Cl)N)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















